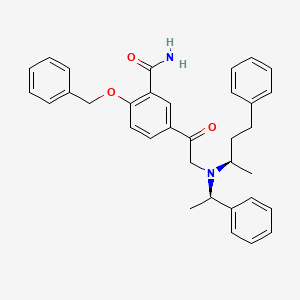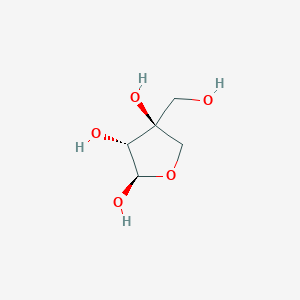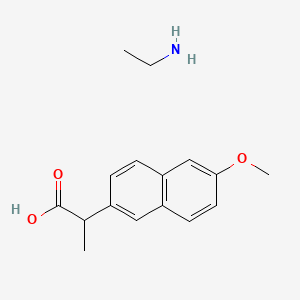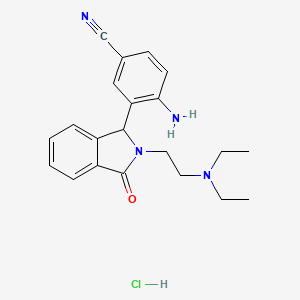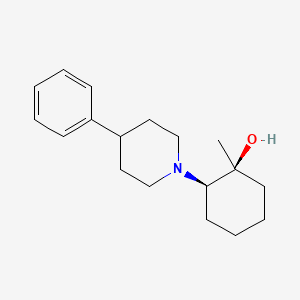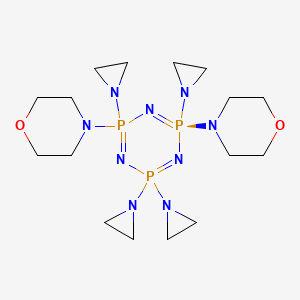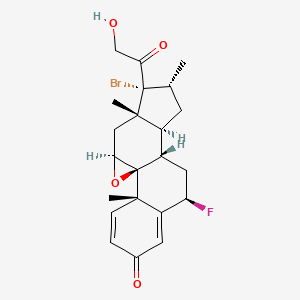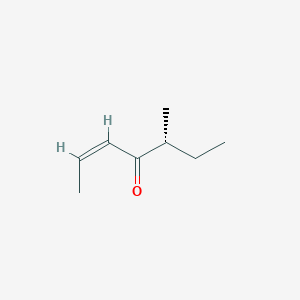
5-Methyl-2-hepten-4-one, (R-2Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-hepten-4-one, (R-2Z)-, also known as filbertone or hazelnut ketone, is an organic compound with the molecular formula C8H14O. It is predominantly found in hazelnuts and is responsible for their characteristic aroma. This compound is widely used in the flavor and fragrance industry due to its nutty and fruity scent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic method for preparing 5-Methyl-2-hepten-4-one involves the reaction of 2-hepten-4-one with a methylating agent such as methylmagnesium bromide. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 5-Methyl-2-hepten-4-one often involves the Grignard reaction, where 2-butyl magnesium chloride reacts with crotonaldehyde, followed by oxidation. Another method includes the reaction of 2-methylbutanoyl chloride with propene .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-hepten-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized products.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-hepten-4-one has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for flavor and fragrance analysis.
Biology: Studied for its effects on lipid metabolism and potential health benefits.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-hepten-4-one involves its interaction with specific molecular targets and pathways. It is known to activate cyclic adenosine monophosphate (cAMP) signaling, which plays a role in lipid metabolism and energy homeostasis . This activation can lead to various physiological effects, including the reduction of lipid accumulation in adipose tissue.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hepten-4-one: Another ketone with a similar structure but lacks the methyl group at the 5th position.
6-Methyl-5-hepten-2-one: A related compound with a different position of the double bond and methyl group.
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-1-ol: A structurally similar compound with additional functional groups
Uniqueness
5-Methyl-2-hepten-4-one is unique due to its specific aroma profile, which is predominantly nutty and fruity. This distinct scent makes it highly valuable in the flavor and fragrance industry, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
134357-03-2 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(Z,5R)-5-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4-/t7-/m1/s1 |
InChI-Schlüssel |
ARJWAURHQDJJAC-FXXDRWHHSA-N |
Isomerische SMILES |
CC[C@@H](C)C(=O)/C=C\C |
Kanonische SMILES |
CCC(C)C(=O)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




